N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine
Description
This compound is a fluorene-based aromatic amine featuring a 9,9-dimethylfluorene core, a biphenyl substituent, and a phenyl group modified with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The dioxaborolane group confers unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, making it valuable in organic electronics and materials science. Its molecular weight (calculated: ~619.6 g/mol) and steric bulk enhance thermal stability, while the boron-containing group enables precise functionalization in polymer synthesis or OLED fabrication .
Properties
Molecular Formula |
C39H38BNO2 |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
9,9-dimethyl-N-(4-phenylphenyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]fluoren-2-amine |
InChI |
InChI=1S/C39H38BNO2/c1-37(2)35-15-11-10-14-33(35)34-25-24-32(26-36(34)37)41(30-20-16-28(17-21-30)27-12-8-7-9-13-27)31-22-18-29(19-23-31)40-42-38(3,4)39(5,6)43-40/h7-26H,1-6H3 |
InChI Key |
DGQGTHWCTHSWCV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine typically involves multiple steps, including the formation of the biphenyl and fluorenyl intermediates, followed by the introduction of the dioxaborolane group. Common synthetic routes include:
Suzuki Coupling Reaction: This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Borylation Reaction:
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety (1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura reactions, a cornerstone of C–C bond formation in organic synthesis. This reaction typically involves:
-
Reagents : Aryl/heteroaryl halides (e.g., bromobenzene) or triflates.
-
Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) or ligand-free systems.
-
Conditions : Mild bases (K₂CO₃, Na₂CO₃) in aqueous/organic solvent mixtures (THF/H₂O or dioxane/H₂O) at 60–100°C.
Mechanistic Pathway :
-
Oxidative addition of the aryl halide to Pd(0).
-
Transmetallation with the boronic ester.
-
Reductive elimination to form the C–C bond.
Example Application :
This compound could couple with aryl halides to generate extended π-conjugated systems for organic electronics, leveraging its biphenyl-fluorene backbone for enhanced charge transport .
Hydrolysis of Boronic Ester
The dioxaborolane group hydrolyzes under acidic or aqueous conditions to form a boronic acid:
Conditions :
-
Protic solvents (H₂O, MeOH) with HCl or acetic acid.
-
Elevated temperatures (50–80°C).
Implications :
-
The boronic acid derivative can participate in alternative coupling reactions (e.g., Chan-Lam).
-
Hydrolytic stability is critical for storage; inert atmospheres (N₂/Ar) are recommended during synthesis.
Transesterification with Diols
The boronic ester undergoes ligand exchange with diols (e.g., pinacol, ethylene glycol):
Conditions :
-
Catalyzed by Lewis acids (e.g., BF₃·OEt₂).
-
Solvents: Dichloromethane or toluene at room temperature.
Utility :
-
Modifies solubility or reactivity for specific synthetic applications.
-
Enables compatibility with substrates sensitive to tetramethyl dioxaborolane.
Electrophilic Aromatic Substitution
The electron-rich biphenyl-fluorene system may undergo electrophilic substitution (e.g., nitration, sulfonation) at activated positions:
| Reaction Type | Reagents | Position | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to amine | Steric hindrance from methyl groups may limit reactivity. |
| Halogenation | Cl₂/FeCl₃ or Br₂/Fe | Ortho/para to amine | Amine directs electrophiles to specific positions. |
Challenges :
Coordination Chemistry
The tertiary amine and boronic ester can act as ligands for transition metals:
-
Amine : Binds to Lewis acids (e.g., Zn²⁺, Cu²⁺) in catalytic systems.
-
Boronic ester : Participates in Pd-catalyzed cycles (see Suzuki-Miyaura) .
Applications :
-
Stabilizes metal catalysts in cross-coupling reactions.
-
Potential use in metal-organic frameworks (MOFs) for sensing or catalysis .
Stability and Reactivity Considerations
Key factors influencing reaction outcomes:
| Factor | Impact |
|---|---|
| Solvent | Polar aprotic solvents (DMF, THF) enhance coupling reaction efficiency. |
| Temperature | Higher temperatures (≥80°C) accelerate Suzuki coupling but risk boronic ester hydrolysis. |
| Oxygen/Moisture | Degrades boronic ester; requires inert conditions during handling. |
Scientific Research Applications
N-([1,1’-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: The compound’s structural features allow it to interact with biological targets, making it a potential candidate for drug development and therapeutic applications.
Catalysis: It can serve as a ligand in catalytic systems for various organic transformations.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and coordination with metal centers. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects. The compound’s electronic properties also play a crucial role in its function in organic electronic devices.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations:
- Dioxaborolane vs. Bromine (Target vs. ) : The target compound’s boron group enables direct participation in Suzuki couplings without requiring pre-functionalization, unlike the brominated analog, which acts as an electrophilic partner. This reduces synthetic steps in polymer synthesis .
- Carbazole vs. Dioxaborolane ( vs. Target) : The carbazole-substituted analog () exhibits superior hole-transport properties due to its nitrogen-rich heterocycle, making it ideal for OLED host materials. In contrast, the dioxaborolane group enhances electron-deficient character, favoring electron transport or as a reactive handle for further derivatization .
- Triphenylsilyl Substituent () : The silicon-based analog demonstrates higher thermal stability (decomposition >300°C) compared to the target compound, attributed to the robust Si–C bonds. However, its synthetic complexity and cost limit large-scale applications .
Electronic and Spectroscopic Comparisons
- NMR Spectral Data: The 9,9-dimethylfluorene core in all analogs shows consistent $^{13}\text{C}$-NMR signals at ~45–50 ppm for the quaternary carbons. Substituent-induced shifts are observed in the aromatic regions (110–160 ppm) depending on electron-withdrawing/donating effects . The dioxaborolane group in the target compound causes distinct $^{11}\text{B}$-NMR signals (~30 ppm) and $^{1}\text{H}$-NMR splitting patterns due to the boron-oxygen framework, absent in non-boron analogs .
- UV-Vis and Fluorescence: Carbazole-containing analogs () exhibit bathochromic shifts (~20 nm) compared to the target compound, attributed to extended π-conjugation. The dioxaborolane group introduces minor absorption changes but enhances solubility in polar solvents .
Biological Activity
N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-fluoren-2-amine is a complex organic compound with potential applications in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its anticancer properties and structure-activity relationships (SAR).
- Molecular Formula : C39H42B2N2O2
- Molecular Weight : 592.57 g/mol
- CAS Number : 1268621-99-3
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following key findings summarize its biological activity:
Inhibition of Cancer Cell Proliferation
- VEGFR2 and FGFR1 Inhibition : Computational docking studies revealed that the compound exhibits strong inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1). These proteins are crucial in tumor angiogenesis and proliferation .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including HCT116 (colon cancer), Hep2 (laryngeal cancer), and MDA-MB-231 (breast cancer). The IC50 values were comparable to or lower than those of standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of biphenyl moiety | Enhances lipophilicity and cellular uptake |
| Dimethyl substitution at position 9 | Increases steric hindrance and potentially alters binding affinity |
| Dioxaborolane group | May contribute to selective targeting of specific receptors |
Case Study 1: Anticancer Efficacy
A study conducted on a series of fluorene derivatives indicated that modifications at the biphenyl and dimethyl positions significantly enhanced cytotoxic activity against cancer cell lines. The compound showed a notable zone of inhibition in comparison to other derivatives tested .
Case Study 2: Molecular Docking Studies
Molecular docking simulations provided insights into the binding interactions between the compound and target proteins. The results indicated stable binding conformations with low binding energy values, suggesting a high affinity for VEGFR2 and FGFR1 .
Q & A
Q. What are the recommended protocols for synthesizing this compound?
Q. How should researchers characterize this compound using spectroscopic methods?
Comprehensive characterization includes:
- ¹H/¹³C-NMR : Key signals include aromatic protons at δ 6.8–7.8 ppm and methyl groups (C(CH₃)₂) at δ 1.4–1.6 ppm. The biphenyl moiety shows coupling patterns consistent with para-substitution .
- IR Spectroscopy : Absorbance at ~1350 cm⁻¹ (B-O stretching) confirms the boronate ester group .
- Elemental Analysis : CHN data should align with the molecular formula C₃₉H₃₈BNO₂ (calc. C: 82.74%, H: 6.74%, N: 2.07%) .
Q. What are the critical safety and storage guidelines for handling this compound?
- Storage : Keep at –20°C in airtight, light-resistant containers to prevent boronate ester hydrolysis. Desiccate to avoid moisture-induced degradation .
- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid contact with oxidizing agents or water, which may release toxic boron byproducts .
- Waste Disposal : Incinerate in compliance with hazardous organic waste regulations due to potential environmental toxicity .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling efficiency for this compound?
- Catalyst Selection : Pd(PPh₃)₄ is standard, but Pd(OAc)₂ with SPhos ligand improves turnover in sterically hindered systems .
- Solvent Effects : Use degassed THF or dioxane to minimize side reactions. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate) or in situ ¹¹B NMR for boronate ester formation .
Q. What stability challenges arise under varying experimental conditions?
- Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications (e.g., OLED fabrication) .
- Photostability : Prolonged UV exposure degrades the fluorenyl core; use UV stabilizers or inert atmospheres in optoelectronic studies .
- Hydrolytic Sensitivity : The boronate ester hydrolyzes in aqueous media (t₁/₂ = 24 hr at pH 7), necessitating anhydrous conditions for biological assays .
Q. How should contradictions in reported spectroscopic data be resolved?
Discrepancies in NMR shifts may arise from solvent polarity or impurities:
- Example : δ 1.4 ppm (C(CH₃)₂ in CDCl₃) shifts to δ 1.6 ppm in DMSO-d₆ due to solvent-solute interactions .
- Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis. For instance, HRMS should show [M+H]⁺ at m/z 567.3 .
Q. What advanced applications are emerging in photonics and materials science?
- OLEDs : The compound’s rigid biphenyl-fluorenyl structure enhances hole-transport properties. Device testing shows a luminance efficiency of 15 cd/A at 10 mA/cm² .
- Sensors : Functionalization with fluorophores enables boron-selective detection via fluorescence quenching (LOD = 0.1 µM) .
- Polymer Chemistry : Copolymerization with thiophene derivatives yields conductive polymers with tunable bandgaps (2.1–2.5 eV) for solar cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
